N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions with Grignard reagents or nucleophilic substitution reactions, providing a basis for understanding the synthetic routes for N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. For instance, 1-(Alkyl- or aryl-sulfinyl)naphthalenes activated by electron-withdrawing substituents undergo substitution reactions, which could be relevant for synthesizing the compound (Baker et al., 1995).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has been characterized using techniques such as FTIR, NMR, and X-ray diffraction. DFT studies can provide insights into the molecular geometry, vibrational frequencies, and electronic properties, offering a framework for analyzing the molecular structure of our compound of interest (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including nucleophilic substitution and ligand-coupling reactions. The reactivity and potential transformations of the compound can be inferred from studies on related sulfonamides, which show versatility in chemical reactivity (Heck et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, can be assessed using various analytical techniques. The physical characteristics of similar compounds provide insights into the behavior of N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in different environments (Basuli et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, stability, and potential for forming derivatives, can be derived from studies on related sulfonamide compounds. These properties are crucial for understanding the applications and functionality of the compound (Gouhar & Raafat, 2015).

Applications De Recherche Scientifique

Selective RXR Agonism

Sulfonic acid analogues of potent RXR agonists have been synthesized and assessed for their ability to selectively activate RXR. These compounds, including analogues of bexarotene, were evaluated in mammalian hybrid systems and transcriptional experiments to determine their selective RXR activation and potential therapeutic applications. The studies suggest that modifications to these molecules can lead to improved selectivity and potency for RXR activation, indicating potential for therapeutic use in conditions like cutaneous T-cell lymphoma (CTCL) with minimized side effects due to reduced cross-signaling with other receptors (Heck et al., 2016).

Anticancer Evaluation

Research on the anticancer potential of naphthalene-sulfonamide derivatives has led to the synthesis of compounds with significant anticancer activities. These compounds, synthesized through reactions with various nucleophiles, have been evaluated as potential anticancer agents, demonstrating the versatility of naphthalene-sulfonamide derivatives in developing new therapeutic agents (Gouhar & Raafat, 2015).

PET Imaging Applications

Naphthalene-sulfonamide derivatives have also been synthesized for potential use in PET imaging, particularly for imaging human CCR8. These compounds, labeled with carbon-11, have been explored as new PET agents, indicating their utility in non-invasive imaging techniques to study receptor expression and function in vivo (Wang et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-22(21-11-5-9-17-7-3-4-10-20(17)21)15-23-27(25,26)19-13-12-16-6-1-2-8-18(16)14-19/h3-5,7,9-14,22-24H,1-2,6,8,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHVPXJNAJQVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

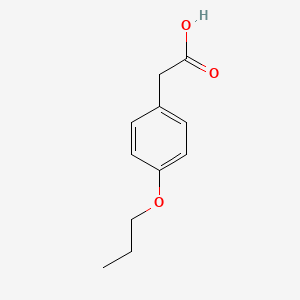

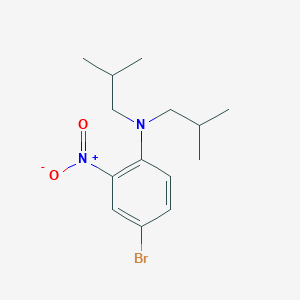

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2494795.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)

![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)

![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)

![Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate](/img/structure/B2494811.png)

![4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2494814.png)

![N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2494817.png)